2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol

Description

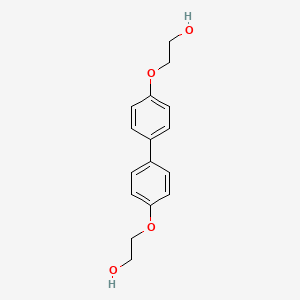

Structure and Key Features 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol (IUPAC name) is a symmetric biphenyl derivative featuring a central 1,1'-biphenyl core with ether-linked ethanol groups at the 4,4' positions. Its molecular formula is C₁₆H₁₈O₄, with a molecular weight of 274.31 g/mol. The compound consists of two benzene rings connected by a single bond (biphenyl backbone), each para-substituted with an oxyethylene (-O-CH₂-CH₂-OH) moiety.

Nucleophilic substitution: Reacting 4,4'-biphenyldiol with ethylene oxide or 2-chloroethanol under basic conditions .

Cross-coupling reactions: Utilizing palladium-catalyzed couplings for biphenyl backbone formation, followed by functionalization .

The hydroxyl groups enable participation in hydrogen bonding, esterification, or polymerization reactions, while the ether linkages contribute to thermal stability .

Properties

IUPAC Name |

2-[4-[4-(2-hydroxyethoxy)phenyl]phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWHBHOYULRMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175203 | |

| Record name | 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20994-26-7 | |

| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20994-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(4-(2-Hydroxyethoxy)phenyl)phenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-(4-(2-HYDROXYETHOXY)PHENYL)PHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU252KTJ5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol typically involves the reaction of 4,4’-dihydroxybiphenyl with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the biphenyl react with the ethylene oxide to form the ethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of biphenyl-4,4’-dicarboxylic acid.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol exerts its effects depends on its interaction with molecular targets. The biphenyl core can interact with various enzymes and receptors, potentially affecting biological pathways. The ethoxy groups may enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound is compared to structurally related biphenyl derivatives with varying functional groups, highlighting differences in properties and applications.

Detailed Analysis of Key Differences

Functional Groups and Reactivity Hydroxyl vs. Amine/Carboxylic Acid: The ethanol groups in the target compound are less reactive than amines (e.g., 4,4'-Bis(3-aminophenoxy)biphenyl) but more polar than BPA’s hydroxyl groups. Carboxylic acid derivatives (e.g., 2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid]) exhibit stronger acidity and metal-binding capabilities . Ether Linkages: All compounds share ether bridges, but substituents dictate solubility; BPA’s isopropylidene group enhances hydrophobicity, while ethanol groups improve water miscibility .

Thermal and Chemical Stability BPA and 4,4'-Bis(3-aminophenoxy)biphenyl exhibit higher thermal stability (Tg > 200°C) due to rigid backbones, whereas the ethanol-substituted compound likely degrades at lower temperatures (~150–200°C) due to hydroxyl group decomposition .

The ethanol-substituted compound’s toxicity profile remains unstudied but may pose fewer risks due to lack of aromatic amine/isopropylidene groups .

Applications Polymers: BPA and 4,4'-Bis(3-aminophenoxy)biphenyl are used in high-performance plastics, whereas the target compound’s hydroxyl groups may suit hydrogels or cross-linked polyethers .

Biological Activity

Overview

2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol (CAS Number: 20994-26-7) is an organic compound characterized by a biphenyl core with two hydroxyethyl ether groups. This compound is increasingly recognized for its potential biological activities, particularly in biochemical interactions and applications in polymer chemistry.

- Molecular Formula : CHO

- Molecular Weight : 274.31 g/mol

- Melting Point : 210-212 °C

The biological activity of this compound primarily involves its interaction with various biomolecules and enzymes. It acts as a chain extender in the synthesis of polyurethane elastomers and exhibits significant influence on cellular processes.

Biochemical Interactions

- Enzyme Interaction : The compound participates in oxidation-reduction reactions, particularly at the benzylic position, which can lead to free radical formation and nucleophilic substitution reactions.

- Cellular Effects : It influences cellular metabolism by modulating cell signaling pathways and gene expression. The compound's biphenyl structure enhances its binding affinity to specific enzymes, potentially altering metabolic flux and metabolite levels .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

-

Cellular Metabolism :

- In vitro studies demonstrated that this compound can alter metabolic pathways in human cell lines. The compound was shown to affect glycolytic activity and lipid metabolism significantly.

- Toxicological Assessment :

- Polymer Chemistry Applications :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.